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1,3-Bis(4-hydroxyphenyl)thiourea CAS number and molecular weight

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Compound of Interest

Compound Name: 1,3-Bis(4-hydroxyphenyl)thiourea

Cat. No.: B5854336

An In-depth Technical Guide to 1,3-Bis(4-hydroxyphenyl)thiourea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3-Bis(4-

hydroxyphenyl)thiourea, a symmetrical diaryl thiourea derivative with significant potential in various scientific domains. This document outlines its chemical and physical properties, synthesis protocols, and explores its potential biological activities, including its role as an enzyme inhibitor and antioxidant.

Core Compound Information

CAS Number: 1473-33-2[1]

Molecular Formula: C13H12N2O2S

Molecular Weight: 260.32 g/mol

Chemical Structure:

Caption: Chemical structure of 1,3-Bis(4-hydroxyphenyl)thiourea.

Physicochemical Properties



While specific experimental data for **1,3-Bis(4-hydroxyphenyl)thiourea** is limited in publicly available literature, the properties of related thiourea derivatives can provide valuable insights.

Property	Value	Source
Physical State	Expected to be a solid at room temperature.	General Knowledge
Melting Point	Data not available.	
Solubility	Expected to be soluble in organic solvents like DMSO and ethanol.	General Knowledge
Appearance	Likely a white or off-white powder.	General Knowledge

Synthesis of 1,3-Bis(4-hydroxyphenyl)thiourea

The synthesis of symmetrical diaryl thioureas can be achieved through several established methods. The most common approach involves the reaction of an aromatic amine with a thiocarbonyl source.

Experimental Protocol: Synthesis from 4-Aminophenol and Carbon Disulfide

This protocol is a general method adapted for the synthesis of **1,3-Bis(4-hydroxyphenyl)thiourea**.

Materials:

- 4-Aminophenol
- Carbon Disulfide (CS₂)
- Ethanol
- Pyridine (as a catalyst, optional)

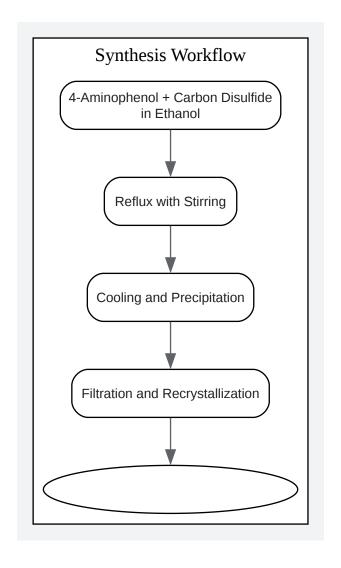


- Hydrochloric acid (for workup)
- Distilled water
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer with heating
- Buchner funnel and filter paper

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-aminophenol (2 equivalents) in ethanol.
- Addition of Carbon Disulfide: To the stirred solution, add carbon disulfide (1 equivalent)
 dropwise at room temperature. A catalytic amount of pyridine can be added to facilitate the
 reaction.
- Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Workup: After completion of the reaction, cool the mixture to room temperature. The product
 may precipitate out of the solution. If not, the solvent can be partially evaporated under
 reduced pressure.
- Purification: The crude product is collected by filtration, washed with cold ethanol and water, and then dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.





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Caption: General workflow for the synthesis of 1,3-Bis(4-hydroxyphenyl)thiourea.

Potential Biological Activities and Applications

Thiourea derivatives are a class of compounds known for a wide range of biological activities, making them attractive scaffolds for drug discovery.[2] While specific studies on **1,3-Bis(4-hydroxyphenyl)thiourea** are not extensively documented, the structural features suggest potential in several areas.

Enzyme Inhibition: Tyrosinase Inhibition

The presence of phenolic hydroxyl groups in **1,3-Bis(4-hydroxyphenyl)thiourea** makes it a potential candidate for tyrosinase inhibition. Tyrosinase is a key enzyme in melanin

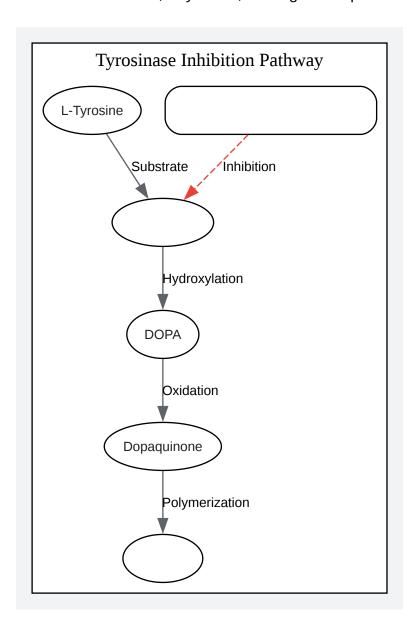


biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders.

Diarylthiourea derivatives have been shown to be potent tyrosinase inhibitors.[3][4][5][6][7]

Proposed Mechanism of Tyrosinase Inhibition:

The thiourea moiety can chelate the copper ions in the active site of tyrosinase, while the phenolic groups can mimic the substrate, L-tyrosine, leading to competitive inhibition.



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Caption: Proposed mechanism of tyrosinase inhibition by 1,3-Bis(4-hydroxyphenyl)thiourea.



Anticancer Activity

Diarylthiourea derivatives have demonstrated significant potential as anticancer agents.[8][9] [10][11] Their mechanisms of action are often multifactorial and can include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.[11] The cytotoxic effects of some diarylthiourea derivatives have been shown to be selective for cancer cells over normal cells.

Potential Anticancer Mechanisms:

- Induction of Apoptosis: Activation of caspase cascades leading to programmed cell death.
 [11]
- Cell Cycle Arrest: Halting the proliferation of cancer cells at specific phases of the cell cycle.
 [11]
- Inhibition of Signaling Pathways: Interference with pathways such as Raf/MEK/ERK, which are often dysregulated in cancer.[12]

Antioxidant Activity

The phenolic hydroxyl groups in **1,3-Bis(4-hydroxyphenyl)thiourea** suggest that it may possess antioxidant properties. Phenolic compounds are known to act as free radical scavengers, which can help to mitigate oxidative stress implicated in various diseases. Several studies have highlighted the antioxidant potential of thiourea derivatives.[13][14][15]

Experimental Protocol: DPPH Radical Scavenging Assay (General)

This protocol provides a general method for assessing the antioxidant activity of a compound.

Materials:

- 1,3-Bis(4-hydroxyphenyl)thiourea
- DPPH (2,2-diphenyl-1-picrylhydrazyl)
- Methanol or Ethanol



- · Ascorbic acid (as a positive control)
- 96-well microplate
- Microplate reader

Procedure:

- Preparation of Solutions: Prepare stock solutions of the test compound and ascorbic acid in methanol. Prepare a stock solution of DPPH in methanol.
- Assay: In a 96-well plate, add different concentrations of the test compound to the wells. Add a fixed volume of the DPPH solution to each well. A control well should contain only the solvent and DPPH.
- Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
- Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.
- Calculation: The percentage of radical scavenging activity is calculated using the formula: %
 Inhibition = [(Abs_control Abs_sample) / Abs_control] x 100 The IC₅₀ value (the
 concentration of the compound that scavenges 50% of the DPPH radicals) can then be
 determined.

Data on Related Compounds

While specific quantitative data for **1,3-Bis(4-hydroxyphenyl)thiourea** is not readily available, the following table presents data for other diaryl thiourea derivatives to provide a comparative context for its potential activity.



Compound	Biological Activity	IC50 Value	Source
1,3-Bis(3,4- dichlorophenyl)thioure a	Antioxidant (ABTS)	52 μg/mL	[4]
1-(3,4- dichlorophenyl)-3-[3- (trifluoromethyl)phenyl]thiourea	Cytotoxicity (SW620 cells)	1.5 μΜ	[6]
Indole-thiourea derivative (4b)	Tyrosinase Inhibition	5.9 μΜ	[7]

Conclusion

1,3-Bis(4-hydroxyphenyl)thiourea is a compound of significant interest for researchers in medicinal chemistry and drug development. Its structural features suggest a strong potential for various biological activities, particularly as an enzyme inhibitor and an anticancer agent. The synthetic routes are well-established, allowing for its preparation and further derivatization. While further research is needed to fully elucidate its specific biological profile and quantitative activity, this guide provides a solid foundation for future investigations into this promising molecule.

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